tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate
Description
tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine, a hydroxyl group, and a 2-iodophenyl substituent. Its molecular formula is C₁₃H₁₇IN₂O₃, with a molecular weight of 376.19 g/mol (CAS identifier: EN300-746623). The compound’s structure includes a chiral center at the ethyl-hydroxy position, making stereochemical considerations critical in synthesis and applications. It serves as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting iodine-containing aromatic systems.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZBJLZATWPQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate typically involves the reaction of 2-iodophenol with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted carbamates or other derivatives.
Scientific Research Applications
It is challenging to provide a detailed article focusing solely on the applications of "tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate" with comprehensive data tables and well-documented case studies based on the search results. The available information is limited, but here’s what can be gathered:
This compound
Overview
this compound is a chemical compound with the CAS Number 2137647-97-1 . It contains a tert-butyl group and an iodophenyl moiety.
Key Features
IUPAC Name: tert-butyl (2-hydroxy-1-(2-iodophenyl)ethyl)carbamate
InChI Code: 1S/C13H18INO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)
InChI Key: PTZBJLZATWPQEX-UHFFFAOYSA-N
Molecular Formula: C13H18INO3
Purity: typically around 95%
Potential Applications and Research
- As a Pharmaceutical Intermediate :
-
Related Compounds and Research Areas :
- The search results mention related compounds such as "tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate", which has potential applications in medicinal chemistry due to the cyano group. This suggests that this compound may have similar applications or be used in related research areas.
- Other similar compounds include this compound, which shares some structural features but may have distinct biological activities.
- Deprotection Strategies :
Mechanism of Action
The mechanism by which tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate exerts its effects depends on the specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds. The hydroxyl group can participate in hydrogen bonding, influencing the compound's reactivity and solubility.
Molecular Targets and Pathways Involved:
Cross-Coupling Reactions: The iodine atom targets transition metal catalysts, such as palladium, to form carbon-carbon bonds.
Biological Studies: The compound may interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
tert-butyl (4-iodobenzyl)(methyl)carbamate (13)
This compound replaces the 2-iodophenyl group with a 4-iodobenzyl moiety and introduces a methyl group on the carbamate nitrogen. Synthesized via iodination of N-methylbenzylamine followed by carbamate protection, its distinct substitution pattern alters electronic properties and steric bulk compared to the target compound.- tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate Substituting iodine with an ethyl group on the phenyl ring reduces molecular weight (MW = 272.36 g/mol) and enhances hydrophobicity. The ethyl group’s electron-donating effects contrast with iodine’s electron-withdrawing nature, influencing reactivity in downstream reactions.
- tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate Fluorine substituents increase electronegativity and metabolic stability compared to iodine. This derivative (MW = 298.30 g/mol) is favored in medicinal chemistry for improved pharmacokinetic profiles.
Functional Group Modifications
tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate
Replacing the 2-iodophenyl group with a benzimidazolone ring introduces hydrogen-bonding capabilities and rigidity. Synthesized in 77% yield via nitro-group reduction and cyclization, this compound (MW = 326.78 g/mol) is utilized in kinase inhibitor development.tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate
Incorporation of a sulfonyl-alkyne group (MW = 247.30 g/mol) enables click chemistry applications, diverging from the target compound’s aromatic focus.
Data Tables
Table 2: Physicochemical Properties
| Compound Name | logP* | Solubility (mg/mL) | Stability Notes |
|---|---|---|---|
| tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate | 3.2 | ~5 (DMSO) | Light-sensitive |
| tert-butyl (4-iodobenzyl)(methyl)carbamate | 3.8 | ~10 (CHCl₃) | Hydrolytically stable |
| tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate | 2.5 | ~2 (MeOH) | Prone to oxidation |
*Predicted using fragment-based methods.
Discussion
- Electronic Effects : The 2-iodophenyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilic reactivity in cross-coupling reactions compared to ethyl or fluorine substituents.
- Synthetic Complexity : Derivatives with heterocycles (e.g., benzimidazolone) require multi-step syntheses, whereas alkyl-substituted analogs are more accessible via reductive amination.
- Applications : Iodine-containing derivatives are pivotal in radiopharmaceuticals, while fluorine-substituted analogs dominate in CNS drug development due to blood-brain barrier penetration.
Biological Activity
Tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, methodologies, and implications for future studies.
Chemical Structure and Properties
The compound this compound has the following chemical formula:
This structure includes a tert-butyl group, a hydroxy group, and an iodophenyl moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and drug design. Below are some notable findings:
- Antiproliferative Activity : Studies have demonstrated that compounds with similar carbamate structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance, research on related compounds showed IC50 values indicating their effectiveness against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
- Mechanism of Action : The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the iodophenyl group may enhance interactions with biological targets, potentially leading to increased binding affinity and altered signaling pathways.
- Comparative Studies : A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound. For example, a study comparing various carbamates found that those with iodine substitutions often displayed enhanced reactivity and biological activity compared to their non-iodinated counterparts .
Case Studies
Several case studies have explored the biological activity of carbamates similar to this compound:
- Study 1 : Investigated the antiproliferative effects of various carbamates on HeLa cells, revealing that modifications to the aromatic ring significantly influenced activity levels. The study concluded that iodine substitutions could be beneficial for enhancing therapeutic efficacy .
- Study 2 : Focused on the synthesis of novel carbamates and their biological evaluation. Results indicated that certain derivatives showed promising results in inhibiting tumor growth in vitro, suggesting that further exploration into iodine-containing carbamates could yield valuable therapeutic agents .
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | Iodine substitution | TBD | Antiproliferative |
| Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate | Iodine & cyano groups | TBD | Antiproliferative |
| Tert-butyl (2-hydroxy-1-(4-methylphenyl)ethyl)carbamate | Methyl substitution | TBD | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
